molecular formula C16H20N4O3S B2941970 3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine CAS No. 1170629-66-9

3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine

Cat. No.: B2941970
CAS No.: 1170629-66-9
M. Wt: 348.42
InChI Key: RQCIRWNKWXQTEY-UHFFFAOYSA-N
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Description

3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a sulfonyl group, and a piperazine ring attached to a methylpyridazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to sulfonylation and piperazine ring formation. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The piperazine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
  • 1-Benzyl-N-(3-(4-(2-Methoxyphenyl)piperazine-1-yl)propyl)-1H-indole-2-carboxamide

Uniqueness

3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]-6-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-13-6-7-16(18-17-13)19-8-10-20(11-9-19)24(21,22)15-5-3-4-14(12-15)23-2/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCIRWNKWXQTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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